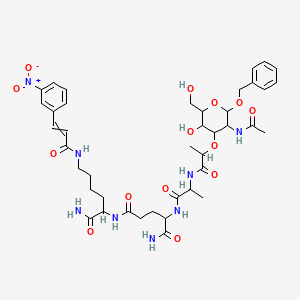
1-alpha-O-Benzyl-N-acetylmuramyl-ala-D-isogln-lys(trans(M-nitrocinnamoyl)-NH2)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 is a synthetic peptide that has been developed as a non-specific immunomodulator. This compound is known for its ability to induce strong cytolytic activity by macrophages on P388 leukemia cells and cytotoxic activity by cytotoxic T lymphocytes on P815 mastocytoma cells .
準備方法
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitro group in the trans-(3-nitrocinnamoyl) moiety.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the peptide may result in the formation of sulfoxides or sulfonic acids, while reduction of the nitro group can yield amines .
科学的研究の応用
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its immunomodulatory effects, particularly in enhancing the activity of macrophages and cytotoxic T lymphocytes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytolytic activity in cancer cells.
Industry: Utilized in the development of peptide-based drugs and immunotherapies.
作用機序
The mechanism of action of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 involves its interaction with immune cells. The compound binds to specific receptors on the surface of macrophages and cytotoxic T lymphocytes, triggering a signaling cascade that leads to the activation of these cells. This activation results in the production of cytolytic molecules that can target and destroy cancer cells .
類似化合物との比較
Similar Compounds
Muramyl dipeptide (MDP): A well-known immunomodulator that shares structural similarities with Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another immunomodulatory peptide with a similar mechanism of action.
Lysine-based peptides: Peptides that contain lysine residues and exhibit immunomodulatory properties.
Uniqueness
What sets Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 apart from these similar compounds is the presence of the trans-(3-nitrocinnamoyl) group, which enhances its immunomodulatory activity. This unique structural feature allows for more potent activation of immune cells, making it a promising candidate for therapeutic applications .
特性
分子式 |
C41H56N8O14 |
|---|---|
分子量 |
884.9 g/mol |
IUPAC名 |
2-[2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoylamino]propanoylamino]-N'-[1-amino-6-[3-(3-nitrophenyl)prop-2-enoylamino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57) |
InChIキー |
KMVFLMCZFRXUJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B13390452.png)
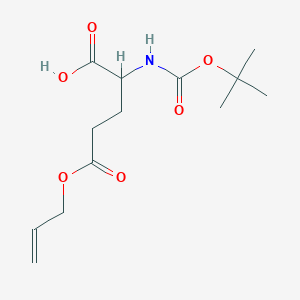
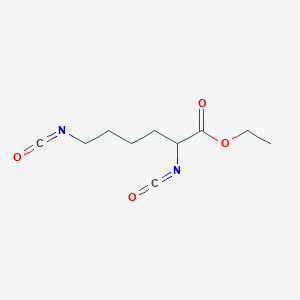
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)
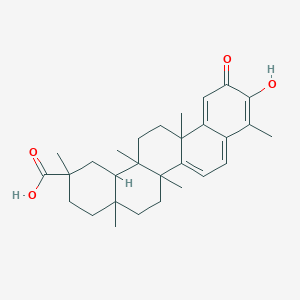
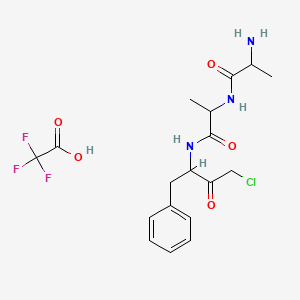
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
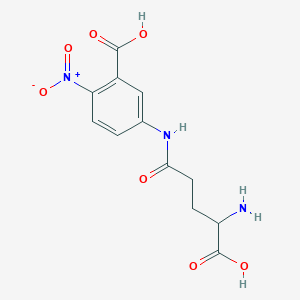
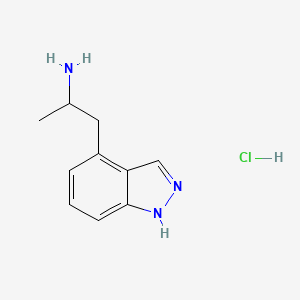
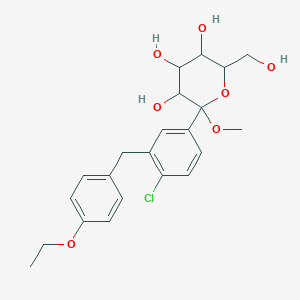
![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
